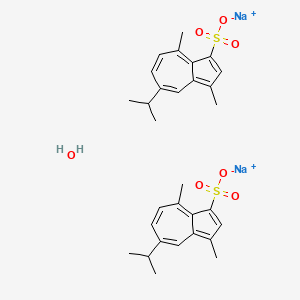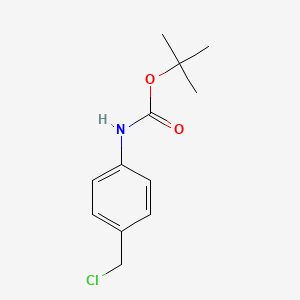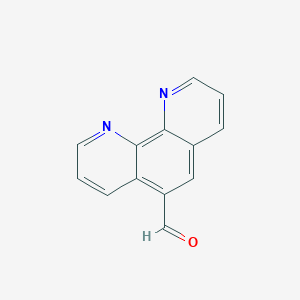
4-(4-Fluorophenyl)azetidin-2-one
概要
説明
4-(4-Fluorophenyl)azetidin-2-one is a compound belonging to the azetidinone family, characterized by a four-membered lactam ring. This compound is notable for its structural rigidity and unique chemical properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis .
作用機序
Target of Action
The primary target of 4-(4-Fluorophenyl)azetidin-2-one, also known as Ezetimibe , is the Niemann-Pick C1-like 1 (NPC1L1) protein , a cholesterol transporter located in the small intestine . This protein plays a crucial role in the absorption of cholesterol and related phytosterols .
Mode of Action
Ezetimibe acts as a selective cholesterol absorption inhibitor . It interacts with the NPC1L1 protein, preventing the uptake of cholesterol . This interaction results in a decrease in the amount of cholesterol absorbed from the diet and a reduction in the level of cholesterol in the body .
Biochemical Pathways
By inhibiting the NPC1L1 protein, Ezetimibe affects the cholesterol absorption pathway in the intestine . This leads to a decrease in the total cholesterol, low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (Apo B), and triglycerides (TG) levels, and an increase in high-density lipoprotein cholesterol (HDL-C) levels .
Pharmacokinetics
The pharmacokinetics of Ezetimibe involves its absorption, distribution, metabolism, and excretion (ADME). As a selective inhibitor of the sterol transporter NPC1L1 in the small intestine, Ezetimibe is well absorbed and extensively metabolized in the body
Result of Action
The molecular and cellular effects of Ezetimibe’s action include a significant reduction in plasma cholesterol levels . By inhibiting cholesterol absorption, Ezetimibe reduces plasma cholesterol levels from 964 to 374 mg/dL, from 726 to 231 mg/dL, and from 516 to 178 mg/dL in different diet conditions .
Action Environment
The action, efficacy, and stability of Ezetimibe can be influenced by various environmental factors. For instance, the compound is a colorless, hydrolytically vulnerable solid with a melting point between 73 and 74 °C These physical properties may affect its stability and efficacy under different environmental conditions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)azetidin-2-one typically involves the reaction of β-cyclodextrin with 4-fluorobenzaldehyde . This reaction can be carried out using high melting point (HMP), solubilized, and elution methods. Another approach involves the use of intermediate compounds, such as (3R, 4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one, which is a key intermediate for the preparation of Ezetimibe .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic processes and the use of advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions: 4-(4-Fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidinone ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidinone derivatives, while substitution reactions can produce a variety of substituted azetidinones with different functional groups .
科学的研究の応用
4-(4-Fluorophenyl)azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a model compound for studying the biological activity of azetidinones, including their interactions with enzymes and receptors.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
類似化合物との比較
4-(4-Fluorophenyl)azetidin-2-one can be compared with other similar compounds, such as:
Other Azetidinones: Compounds like 3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, which have different substituents and exhibit unique chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-(4-fluorophenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWTWFCFHLNSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670517 | |
| Record name | 4-(4-Fluorophenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930769-46-3 | |
| Record name | 4-(p-Fluorophenyl)-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930769-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorophenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)










